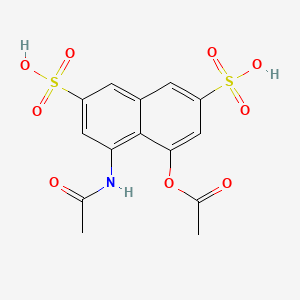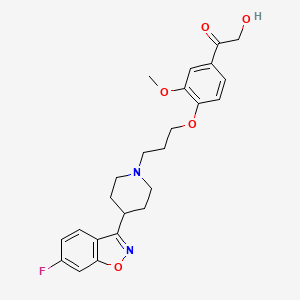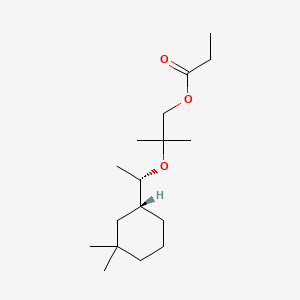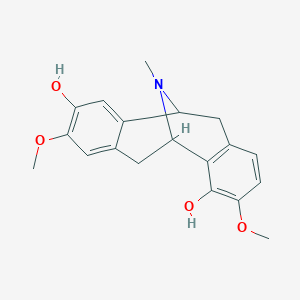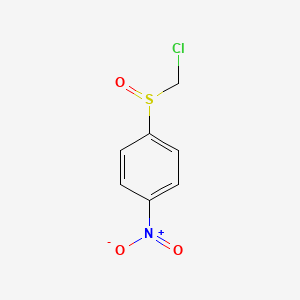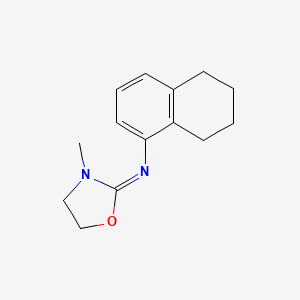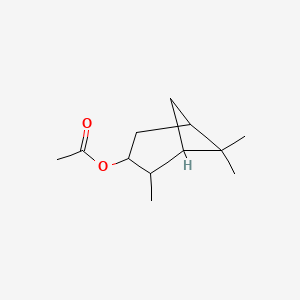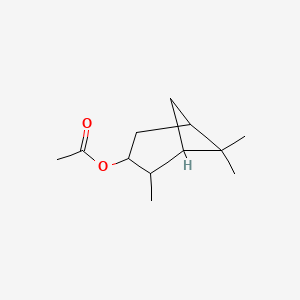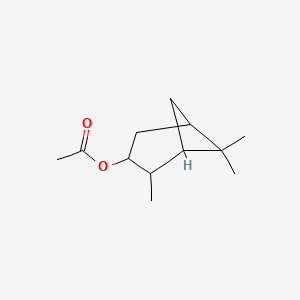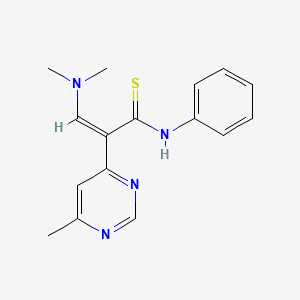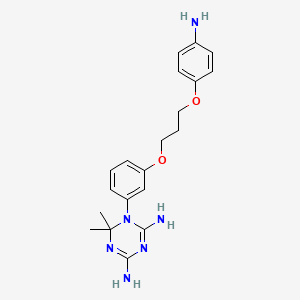
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as cyanuric chloride. The process includes sequential nucleophilic substitutions, purification steps like recrystallization or chromatography, and final product isolation. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antiviral properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its thermal stability and chemical resistance.
Industrial Chemistry: The compound is employed in the production of herbicides, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylmelamine (HMM): Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine (HMPMM): The hydroxylated metabolite of HMM with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amine and phenoxy groups makes it versatile for various applications, distinguishing it from other triazine derivatives .
Eigenschaften
CAS-Nummer |
136243-00-0 |
|---|---|
Molekularformel |
C20H26N6O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-[3-[3-(4-aminophenoxy)propoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H26N6O2/c1-20(2)25-18(22)24-19(23)26(20)15-5-3-6-17(13-15)28-12-4-11-27-16-9-7-14(21)8-10-16/h3,5-10,13H,4,11-12,21H2,1-2H3,(H4,22,23,24,25) |
InChI-Schlüssel |
NTPROZRRLDVEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCCOC3=CC=C(C=C3)N)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


